1,3-Diazaspiro(4.4)nonane-2-thione
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Overview
Description
1,3-Diazaspiro(44)nonane-2-thione is a heterocyclic compound with the molecular formula C7H10N2S2 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)nonane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.4)nonane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
1,3-Diazaspiro(4.4)nonane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.4)nonane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro(4.4)nonane-2,4-dione: This compound has a similar spiro structure but contains a dione group instead of a thione group.
1,3-Diazaspiro(4.5)decane-2-thione: This compound has a larger ring structure compared to 1,3-Diazaspiro(4.4)nonane-2-thione.
1,4-Dioxa-7-azaspiro(4.4)nonane: This compound contains oxygen atoms in its structure, making it distinct from the sulfur-containing this compound.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a thione group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
13157-23-8 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10) |
InChI Key |
XKCULAZNVTWJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC(=S)N2 |
Origin of Product |
United States |
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